Nucleósidos de purina

Purine nucleosides are fundamental building blocks in biochemistry and play a crucial role in the molecular mechanisms of cells. These compounds consist of purine bases (adenine or guanine) linked to ribose or deoxyribose sugars, forming adenosine, guanosine, or their respective deoxy analogs. Purine nucleosides serve as intermediates in the synthesis and degradation of nucleotides and are involved in various cellular processes such as energy transfer, gene expression regulation, and signal transduction.

In pharmacology, purine nucleosides have diverse applications. Adenosine is used to treat arrhythmias and hypertension due to its ability to inhibit certain types of heart muscle contraction. Additionally, certain analogs of adenosine and guanosine are being investigated for their potential in treating neurological disorders such as multiple sclerosis and Parkinson's disease. Furthermore, these nucleosides can be utilized in antiviral therapies by inhibiting viral replication or as immunomodulators to enhance immune responses against pathogens.

The study and application of purine nucleosides continue to advance our understanding of cellular metabolism and provide promising avenues for therapeutic intervention across multiple medical fields.

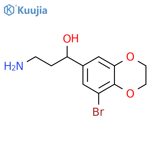

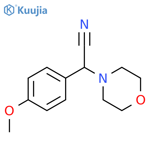

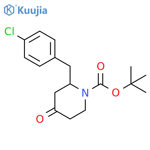

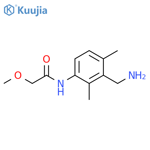

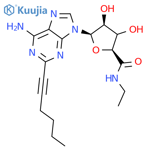

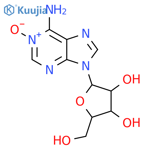

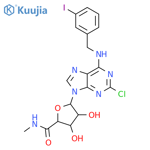

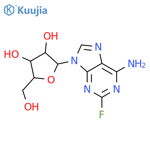

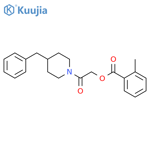

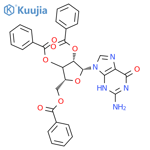

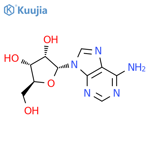

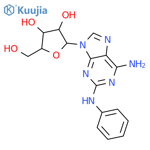

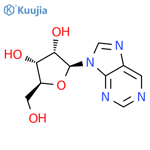

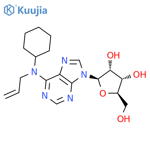

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

2-Hexynyl-5'-N-ethylcarboxamidoadenosine | 141018-30-6 | C18H24N6O4 |

|

Adenosine, 1-oxide | 146-92-9 | C10H13N5O5 |

|

Namodenoson | 163042-96-4 | C18H18ClIN6O4 |

|

9H-Purin-6-amine,2-fluoro-9-b-D-xylofuranosyl- | 19768-92-4 | C10H12FN5O4 |

|

Adenosine, 3'-acetate(7CI,8CI,9CI) | 6554-21-8 | C12H15N5O5 |

|

2’,3’,5’-Tri-O-benzoyl Guanosine | 66048-53-1 | C31H25N5O8 |

|

9-α-Adenosine | 5682-25-7 | C10H13N5O4 |

|

CV1808 | 53296-10-9 | C16H18N6O4 |

|

Nebularine | 550-33-4 | C10H12N4O4 |

|

Adenosine,N-cyclohexyl-N-2-propenyl- (9CI) | 55611-38-6 | C19H27N5O4 |

Literatura relevante

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

5. Book reviews

Proveedores recomendados

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados